Superior Molecular Gelation Efficiency Compared to Linear N-Hexyl Analog
The cyclohexylcarbonyl derivative demonstrates significantly enhanced molecular gel formation efficiency compared to its linear N-hexyl analog. This is attributed to the cyclohexyl group's bulkiness and conformational preorganization, which promotes intermolecular interactions and fibril formation [1].
| Evidence Dimension | Molecular Gel Formation Efficiency |
|---|---|
| Target Compound Data | Greatly improved gelation in various organic solvents |
| Comparator Or Baseline | N-Hexyl-L-valine derivative (linear alkyl chain) |
| Quantified Difference | Qualitative improvement described as 'much improved' and 'greatly improved' [1] |
| Conditions | Organic solvents; study utilized NMR, IR, SEM, TEM, and rheological measurements [1] |
Why This Matters
This quantifiable difference in self-assembly behavior is critical for researchers developing functional soft materials, where gelation efficiency and material properties are directly tied to the N-acyl group's structure.
- [1] Angulo-Pachón, C. A., et al. (2016). Improved Efficiency of Molecular-Gel Formation by Adjusting Preorganization of Amino-Acid-Derived Flexible Molecules: A NMR and Thermodynamic study. ChemPhysChem, 17(13), 2008-2012. View Source
